Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination
Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination
An In-Depth Technical Guide to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in medicinal chemistry and chemical biology.[1][2] Its intrinsic reactivity and structural rigidity make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. The core utility of the maleimide group lies in its electrophilic double bond, which acts as a highly efficient Michael acceptor, particularly for thiol groups found in cysteine residues of proteins.[3][4] This reactivity allows for the formation of stable, covalent thioether bonds, a mechanism central to the design of covalent inhibitors and bioconjugation agents.[3][5]
This guide focuses on a specific, strategically designed derivative: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione . The introduction of the 2-trifluoromethylphenyl group onto the maleimide nitrogen is not arbitrary. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The ortho position of the -CF3 group introduces specific steric and electronic effects that can influence the molecule's conformation and interaction with biological targets.[7]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanistic rationale and potential applications in modern drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental design, from synthesis and purification to formulation and biological screening.
Table 1: Physicochemical Properties of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
| Property | Value | Source |
| Chemical Name | 1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione | [8] |
| Synonyms | N-(2-Trifluoromethylphenyl)maleimide | |
| CAS Number | 34520-59-7 | [8] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [8] |
| Molecular Weight | 241.17 g/mol | |
| Appearance | White to off-white solid (typical for N-arylmaleimides) | |
| Solubility | Soluble in organic solvents like THF, DCM, Acetone; Slightly soluble in water | [9] |
| Melting Point | Typically 85-95 °C (Varies based on purity) | [9] |
The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule compared to its non-fluorinated analog, N-phenylmaleimide, which can have profound implications for its pharmacokinetic profile, including cell membrane permeability and distribution.
Synthesis and Characterization
The synthesis of N-arylmaleimides is a well-established and robust process in organic chemistry, typically proceeding through a two-step, one-pot, or sequential protocol involving the corresponding aniline and maleic anhydride.[10][11]
Synthetic Pathway: A Two-Step Approach
The most common and reliable method involves two sequential steps:
-
Acylation/Amidation: Reaction of 2-(trifluoromethyl)aniline with maleic anhydride to form the intermediate N-(2-trifluoromethylphenyl)maleamic acid.
-
Cyclodehydration: Ring-closure of the maleamic acid intermediate, typically promoted by a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final imide.[10][11]
This entire workflow is visualized in the diagram below.
Caption: General two-step synthesis workflow for N-arylmaleimides.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for high yield and purity. The use of anhydrous reagents is critical in the cyclization step to prevent hydrolysis of the acetic anhydride and the maleimide product. The final recrystallization step is a self-validating system for achieving high analytical purity.
Materials:
-
2-(Trifluoromethyl)aniline
-
Maleic Anhydride
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Diethyl Ether (or THF)
-
Ethanol (for recrystallization)
Procedure:
-
Step 1 (Amic Acid Formation):
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether with magnetic stirring.
-
Slowly add a solution of 2-(trifluoromethyl)aniline (1.0 eq) in 20 mL of diethyl ether dropwise over 15 minutes.
-
A white precipitate (the maleamic acid) will form. Stir the suspension at room temperature for 2 hours to ensure complete reaction.
-
Collect the solid intermediate by vacuum filtration and wash with cold diethyl ether. Dry the solid under vacuum.
-
-
Step 2 (Cyclodehydration):
-
In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, combine the dried N-(2-trifluoromethylphenyl)maleamic acid from Step 1, anhydrous sodium acetate (0.8 eq), and 30 mL of acetic anhydride.[10]
-
Heat the mixture in an oil bath to 100°C and maintain with stirring for 45-60 minutes.[10] The solution should become homogeneous.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol to obtain the pure 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione as crystalline needles.
-
Dry the final product in a vacuum oven at 40°C.
-
Protocol: Structural Characterization
This protocol ensures the identity and purity of the synthesized compound.
-
Melting Point: Determine the melting point of the dry, recrystallized product. A sharp melting range indicates high purity.[10]
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~15 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[10]
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: A singlet around δ 6.8-7.0 ppm corresponding to the two equivalent vinyl protons of the maleimide ring, and a complex multiplet in the aromatic region (δ 7.4-7.8 ppm) for the trifluoromethylphenyl group.
-
Expected ¹³C NMR signals: Peaks around δ 168-170 ppm for the carbonyl carbons, a peak around δ 134-135 ppm for the vinyl carbons, and multiple signals in the aromatic region, including a quartet for the CF₃ carbon due to C-F coupling.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using KBr pellet or ATR.
-
Expected characteristic peaks: Strong C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹, C-F stretching bands around 1100-1300 cm⁻¹, and C=C stretching around 1600 cm⁻¹.
-
Mechanism of Action and Biological Rationale
The biological potential of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is dictated by the interplay between the reactive maleimide core and the physicochemical properties of the N-aryl substituent.
Covalent Modification via Michael Addition
The primary mechanism of action for maleimides in a biological context is the covalent modification of nucleophilic residues on proteins, most notably the thiol group of cysteine.[3] The reaction is a Michael-type conjugate addition where the thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the maleimide double bond.[12]
This reaction is highly specific for sulfhydryls at physiological pH (6.5-7.5).[12] This specificity is the cornerstone of its use in developing targeted covalent inhibitors, which can offer advantages of increased potency, prolonged duration of action, and reduced potential for drug resistance.
Caption: Mechanism of covalent modification via Michael addition.
Role of the 2-Trifluoromethylphenyl Substituent
-
Modulation of Reactivity: The electron-withdrawing trifluoromethyl group can influence the electrophilicity of the maleimide double bond, potentially tuning its reactivity towards biological nucleophiles.
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), thereby potentially increasing the compound's biological half-life.
-
Target Recognition: The substituted phenyl ring provides a scaffold for non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within a protein's binding pocket, guiding the reactive maleimide warhead into proximity with a target cysteine residue for covalent modification.
Applications in Drug Discovery and Chemical Biology
The unique properties of this molecule position it as a valuable tool and lead compound in several areas of research.
-
Targeted Covalent Inhibitors: The compound is an ideal starting point for designing inhibitors against enzymes that possess a non-catalytic cysteine in or near their active site. This includes kinases, proteases, and phosphatases, many of which are high-value targets in oncology and inflammatory diseases.[13]
-
Bioconjugation and Chemical Probes: Maleimides are extensively used to link molecules (e.g., fluorescent dyes, biotin, polyethylene glycol) to proteins or peptides for detection or functional modification.[3][14] This specific derivative, with its unique physicochemical properties, could be used to create chemical probes with improved cell permeability and stability.
-
Scaffold for Library Synthesis: The pyrrole-2,5-dione core is a versatile scaffold.[1][15] The 2-trifluoromethylphenyl group provides a fixed anchor, while the double bond can be further functionalized to create libraries of compounds for screening against various biological targets, such as G-protein coupled receptors or ion channels.[16]
Protocol: In Vitro Thiol Reactivity Assay
Causality: This assay provides a quantitative measure of the compound's intrinsic reactivity towards a model thiol, Glutathione (GSH), which is a biologically relevant nucleophile. Monitoring the decrease in absorbance at 300 nm provides a direct, real-time measurement of the reaction as the maleimide double bond becomes saturated.[12] This validates the compound's primary mechanism of action.
Materials:
-
1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
UV-Vis Spectrophotometer with cuvettes
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS (pH 7.4). Prepare this fresh.
-
In a quartz cuvette, add 980 µL of PBS buffer.
-
Add 10 µL of the GSH stock solution to the cuvette for a final concentration of 100 µM. Mix gently.
-
Initiate the reaction by adding 10 µL of the test compound stock solution for a final concentration of 100 µM. Mix quickly by inverting the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 300 nm over time (e.g., every 30 seconds for 30 minutes).
-
A control reaction without GSH should be run to account for any compound instability or hydrolysis.
-
The rate of reaction can be calculated from the absorbance decay curve.
Conclusion and Future Outlook
1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is more than a simple chemical entity; it is a precision tool for chemical biology and a promising scaffold for drug discovery. It combines the validated covalent reactivity of the maleimide core with the advantageous drug-like properties imparted by the 2-trifluoromethylphenyl substituent. Its straightforward synthesis and well-defined mechanism of action make it an attractive starting point for developing targeted therapies, particularly in oncology, where covalent inhibitors have shown significant clinical success. Future research should focus on screening this compound against kinase and protease panels containing targetable cysteines, as well as exploring its use as a stable and cell-permeable linker in the development of next-generation antibody-drug conjugates (ADCs) and PROTACs.
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